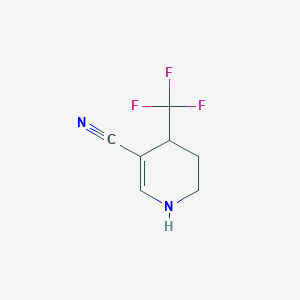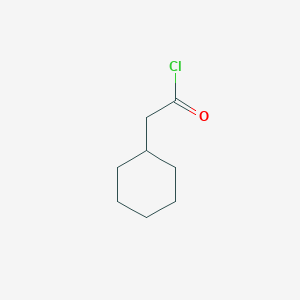
3,3-Difluoropiperidine hydrochloride
概要
説明
3,3-Difluoropiperidine hydrochloride is a hydrochloride salt of piperidine with two fluoride substituents at the 3-position. It is a fluorinated building block widely used in pharmaceutical active ingredients (APIs) and medicinal chemistry . This compound is known for its ability to enhance the potency and selectivity of various pharmaceutical agents, making it a valuable component in drug development .
作用機序
Target of Action
3,3-Difluoropiperidine hydrochloride is a ubiquitous building block in pharmaceutical active ingredients (APIs) . .
Mode of Action
The compound can attach to molecular scaffolds effortlessly through amination . This suggests that it may interact with its targets through the formation of amine bonds, leading to changes in the structure and function of the target molecules.
Result of Action
The presence of 3,3-Difluoropiperidine has been associated with enhanced selectivity of estrogen positive breast cancer (1600 folds selectivity) . This suggests that the compound may have a significant impact on cellular processes, particularly in the context of cancer biology.
Action Environment
The compound is hygroscopic , which means it absorbs moisture from the environment This property could potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
3,3-Difluoropiperidine hydrochloride plays a significant role in biochemical reactions, particularly in medicinal chemistry and biochemistry research. It can attach to molecular scaffolds through amination, making it a versatile building block. This compound has been shown to improve the potency of an agonist of the apelin receptor, reducing the effective concentration from 162 nanomolar to 6.5 nanomolar . Additionally, this compound enhances the selectivity of estrogen-positive breast cancer cells by 1600-fold . The interactions of this compound with enzymes, proteins, and other biomolecules are crucial for its function, as it can act as a probe in nuclear magnetic resonance studies without requiring deuterated solvents or internal standards .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the selectivity of estrogen-positive breast cancer cells, indicating its potential in targeted cancer therapy . The compound’s ability to act as an agonist of the apelin receptor further highlights its role in cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It improves the potency of agonists by binding to the apelin receptor, thereby enhancing its activity . The compound’s fluorinated structure allows it to interact with various enzymes and proteins, leading to changes in gene expression and enzyme activity. These interactions are crucial for its function as a building block in pharmaceutical active ingredients .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, with a melting point of 243-247°C . Its hygroscopic nature means it can absorb moisture from the environment, potentially affecting its long-term stability and activity . Studies have shown that the compound maintains its potency and selectivity over extended periods, making it a reliable building block for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the potency of therapeutic agents without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . The compound’s ability to improve the potency of an agonist of the apelin receptor at nanomolar concentrations underscores its potential in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. The compound’s fluorinated structure allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels . Its interactions with enzymes are crucial for its function as a building block in pharmaceutical active ingredients, as these interactions can enhance the potency and selectivity of therapeutic agents .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s ability to act as a probe in nuclear magnetic resonance studies further highlights its role in cellular transport and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The compound’s ability to enhance the selectivity of estrogen-positive breast cancer cells indicates its potential for targeted therapy, as it can localize to specific cellular compartments to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoropiperidine hydrochloride typically involves the reaction of piperidine with hydrogen fluoride. The specific reaction conditions and steps can be optimized according to the desired yield and purity . The general reaction is as follows: [ \text{Piperidine} + \text{Hydrogen Fluoride} \rightarrow \text{3,3-Difluoropiperidine} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and crystallized to obtain the hydrochloride salt form .
化学反応の分析
Types of Reactions: 3,3-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Amination Reactions: The compound can attach to molecular scaffolds through amination, enhancing the potency of pharmaceutical agents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Amination Reactions: Catalysts like palladium or copper are often used to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Products include various substituted piperidine derivatives.
Amination Reactions: Products include aminated piperidine derivatives with enhanced biological activity.
科学的研究の応用
3,3-Difluoropiperidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical agents to improve their potency and selectivity.
Cancer Research: Enhances the selectivity of estrogen-positive breast cancer treatments.
NMR Spectroscopy: Serves as a 19F NMR probe without requiring deuterated solvents or internal standards.
Organic Synthesis: Utilized in the synthesis of various organic compounds, including inhibitors of dipeptidyl peptidase-4 and dual leucine zipper kinase inhibitors.
類似化合物との比較
- 4,4-Difluoropiperidine hydrochloride
- 4-(Trifluoromethyl)piperidine hydrochloride
- 3,3-Difluoropyrrolidine hydrochloride
- (S)-2-(Trifluoromethyl)piperidine
Comparison: 3,3-Difluoropiperidine hydrochloride is unique due to its specific substitution pattern at the 3-position, which enhances its biological activity and selectivity compared to other fluorinated piperidine derivatives . Its ability to serve as a versatile building block in medicinal chemistry and its application as an NMR probe further distinguish it from similar compounds .
特性
IUPAC Name |
3,3-difluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-3-8-4-5;/h8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHIPIDKQVNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374288 | |
| Record name | 3,3-Difluoropiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496807-97-7 | |
| Record name | 3,3-Difluoropiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluoropiperidine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















